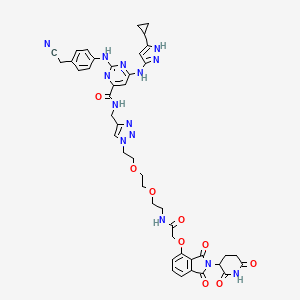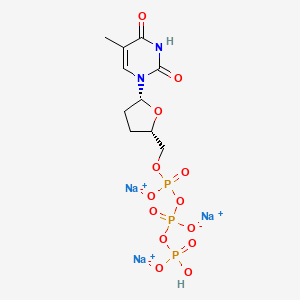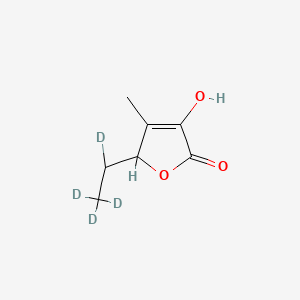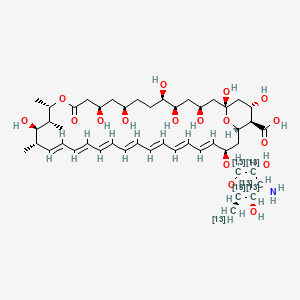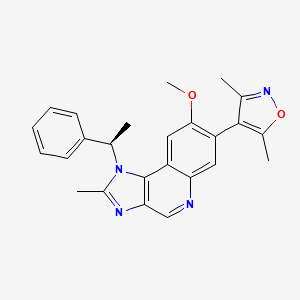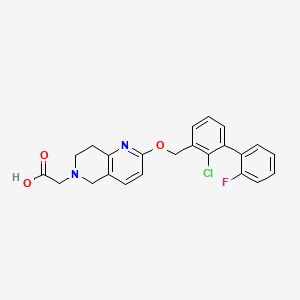
Palmitoyl-lysyl-valyl-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl Tripeptide-5 is a synthetic peptide composed of three amino acids linked to a palmitic acid molecule. It is known for its ability to penetrate the epidermis and stimulate collagen production in the dermis, making it a popular ingredient in anti-aging skincare products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-5 typically involves liquid-phase peptide synthesis. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by Pal-Lys (Boc)-OSu, Val-NCA, and H-Val-Lys (Boc)-OH. These intermediates are then combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is further processed to yield Palmitoyl Tripeptide-5 .
Industrial Production Methods: In industrial settings, the synthesis of Palmitoyl Tripeptide-5 is optimized for large-scale production. The final product is purified through crystallization, avoiding the need for liquid-phase purification, which reduces production costs and increases batch production capacity .
Analyse Chemischer Reaktionen
Types of Reactions: Palmitoyl Tripeptide-5 primarily undergoes peptide bond formation during its synthesis. It can also participate in reactions involving its functional groups, such as oxidation and reduction.
Common Reagents and Conditions: Common reagents used in the synthesis of Palmitoyl Tripeptide-5 include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled pH conditions and at room temperature .
Major Products Formed: The major product formed from the synthesis of Palmitoyl Tripeptide-5 is a white solid peptide, which is then used in various cosmetic formulations .
Wissenschaftliche Forschungsanwendungen
Palmitoyl Tripeptide-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in anti-aging skincare products due to its ability to stimulate collagen production and improve skin elasticity . Additionally, it has been studied for its potential to enhance wound healing and reduce skin inflammation .
Wirkmechanismus
Palmitoyl Tripeptide-5 mimics the body’s natural mechanisms by activating transforming growth factor-beta (TGF-β), which plays a crucial role in collagen synthesis. It also inhibits matrix metalloproteinases (MMPs), enzymes that degrade collagen, thereby protecting the skin’s structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Palmitoyl Pentapeptide-4
- Palmitoyl Tetrapeptide-7
- Copper Tripeptide
Uniqueness: Compared to other similar compounds, Palmitoyl Tripeptide-5 is unique in its ability to penetrate deep into the dermis and directly stimulate collagen production. Its dual action of promoting collagen synthesis and inhibiting collagen degradation sets it apart from other peptides used in skincare .
Eigenschaften
CAS-Nummer |
623172-55-4 |
|---|---|
Molekularformel |
C33H65N5O5 |
Molekulargewicht |
611.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1 |
InChI-Schlüssel |
LODWEXDBRZBADB-XEVVZDEMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


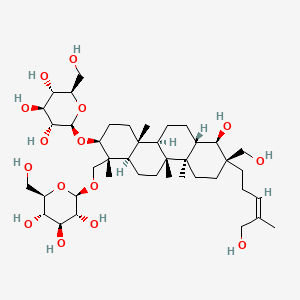
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
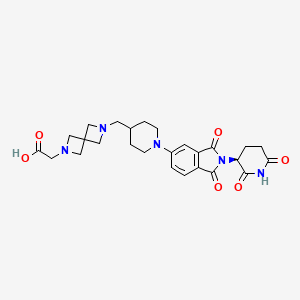
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


